REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[Br:14]N1C(=O)CCC1=O>ClCCl>[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[Br:14])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CSC=C1)=O
|
Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
|
Details
|
maintained for 20 minutes
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc)
|
Type
|
CUSTOM
|
Details
|
gave a clear oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(SC=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |